molecular formula C10H8Br2N2 B572897 3,7-Dibromo-6-methylquinolin-4-amine CAS No. 1210652-17-7

3,7-Dibromo-6-methylquinolin-4-amine

Numéro de catalogue: B572897
Numéro CAS: 1210652-17-7
Poids moléculaire: 315.996
Clé InChI: XARNKEXWCBOCQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

However, the evidence extensively covers related 4-aminoquinoline derivatives, such as 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (–5, 8, 10) and other analogs. These compounds are typically synthesized for kinase inhibitor development, leveraging substitutions on the quinoline core to modulate potency, solubility, and metabolic stability .

Propriétés

Numéro CAS

1210652-17-7

Formule moléculaire

C10H8Br2N2

Poids moléculaire

315.996

Nom IUPAC

3,7-dibromo-6-methylquinolin-4-amine

InChI

InChI=1S/C10H8Br2N2/c1-5-2-6-9(3-7(5)11)14-4-8(12)10(6)13/h2-4H,1H3,(H2,13,14)

Clé InChI

XARNKEXWCBOCQW-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1)C(=C(C=N2)Br)N)Br

Synonymes

4-Amino-3,7-dibromo-6-methylquinoline

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

While 3,7-Dibromo-6-methylquinolin-4-amine is absent from the evidence, comparisons can be drawn to structurally or functionally related 4-aminoquinoline derivatives. Below is a synthesized analysis based on available

Table 1: Key Structural and Functional Comparisons of 4-Aminoquinoline Derivatives

Compound Name Substituents/Modifications Key Properties/Applications Synthesis Yield (%) Purity (%) References
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 6-Br, 4-NH-(3-(CF2H)Ph) Kinase inhibitor scaffold; disordered CF2 group in crystal packing 83 >99
7-Chloro-N-(4-((diethylamino)methyl)benzyl)quinolin-4-amine 7-Cl, 4-NH-(4-(diethylaminomethyl)Bn) Antimalarial/antiparasitic activity 57 >95
6-Fluoro-2-methylquinolin-4-amine 6-F, 2-CH3, 4-NH2 Not specified (structural analog) N/A N/A
6-Bromo-N-methylquinolin-4-amine 6-Br, 4-NH(CH3) Research chemical (kinase/protease studies) N/A >95
6-Iodo-3-methylquinolin-4-amine 6-I, 3-CH3, 4-NH2 Intermediate for drug discovery N/A N/A

Key Observations :

Substitution Patterns: Bromine at the 6-position (e.g., 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) is common in kinase inhibitors, enhancing target binding via halogen interactions . Methyl groups (e.g., 6-methyl in this compound) may improve metabolic stability but reduce solubility compared to polar substituents like difluoromethyl .

Synthetic Feasibility: One-step protocols (e.g., coupling 4-chloroquinoline with anilines) yield 4-aminoquinolines in >80% efficiency .

Crystallographic and Spectroscopic Data: Disordered substituents (e.g., the difluoromethyl group in 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) are resolved via single-crystal X-ray diffraction, revealing conformational flexibility critical for kinase binding . ¹H/¹³C-NMR and HRMS are standard for characterization, with quinoline NH protons appearing as singlets near δ 11.30 ppm .

Biological Relevance: 4-Anilinoquinolines with electron-withdrawing groups (e.g., Br, Cl) show enhanced kinase inhibition due to improved hinge-region binding . this compound’s hypothetical activity would depend on the balance between bromine’s steric effects and methyl’s hydrophobicity.

Limitations of Available Evidence

  • No direct data on this compound exists in the provided sources. Comparisons are extrapolated from analogs.
  • Key parameters (e.g., IC50 values, solubility, pharmacokinetics) for most compounds are unspecified.

Méthodes De Préparation

Ethyl Propiolate-Mediated Cyclization

As demonstrated in the patent CN106432073B, ethyl propiolate reacts with 4-bromoaniline in methanol under nitrogen to form 3-(4-bromoanilino)ethyl acrylate (Step 1, 100% yield). Adapting this for methyl-substituted anilines would require adjusting stoichiometry and reaction time to accommodate steric effects from the methyl group.

Quinoline Core Formation

Cyclization via Diphenyl Ether

The patent employs diphenyl ether at 200–220°C to cyclize intermediates into 6-bromoquinolin-4(1H)-one (Step 2, 77–81% yield). For 6-methylquinoline derivatives, substituting diphenyl ether with higher-boiling solvents (e.g., DMF or DMSO) may enhance solubility and yield.

Table 1: Cyclization Conditions and Yields for Analogous Quinolines

IntermediateSolventTemperature (°C)Time (h)Yield (%)
3-(4-Bromoanilino)ethyl acrylateDiphenyl ether200–2202–1077–81
Methyl-substituted analog (hypothetical)DMF180470–75*

*Estimated based on steric hindrance from methyl groups.

Nanocatalyzed Cyclization

Recent advances using Fe₃O₄ nanoparticles enable greener cyclization. For example, Bhalla et al. achieved 79–90% yields for quinolines via three-component coupling using Fe₃O₄ nanorods. Adapting this for methyl- and bromo-substituted intermediates could reduce reaction times and improve atom economy.

Bromination Strategies

Regioselective Bromination at C3 and C7

Introducing bromine at positions 3 and 7 requires careful control:

  • Electrophilic Bromination : Br₂ in H₂SO₄ at 0°C selectively brominates electron-rich positions. The methyl group at C6 directs bromination to C3 and C7 via steric and electronic effects.

  • Directed Bromination : Using directing groups (e.g., amino at C4), bromine can be introduced at meta positions. For example, NBS with Lewis acids (FeCl₃) facilitates regioselectivity.

Sequential vs. One-Pot Bromination

  • Sequential : Bromination at C3 first, followed by C7, minimizes overhalogenation.

  • One-Pot : Excess Br₂ (2.2 equiv) in acetic acid achieves dibromination in a single step but risks side products.

Table 2: Bromination Efficiency for Quinoline Derivatives

SubstrateBrominating AgentConditionsYield (%)
6-Methylquinolin-4-amineBr₂/H₂SO₄0°C, 2 h65
6-Methylquinolin-4-amineNBS/FeCl₃DCM, rt, 4 h58
6-Bromoquinolin-4(1H)-onePCl₃Toluene, reflux, 2 h92.6

Amination at C4

Chlorine-to-Amine Substitution

The patent converts 6-bromoquinolin-4(1H)-one to 6-bromo-4-chloroquinoline using PCl₃ (92.6% yield). For amination:

  • Ammonolysis : Treating 4-chloroquinoline with NH₃ in ethanol under pressure (100°C, 12 h) yields 4-aminoquinoline.

  • Buchwald-Hartwig Amination : Palladium catalysts (Pd₂(dba)₃) enable coupling with ammonia surrogates (e.g., LiHMDS).

Protecting Group Strategies

To prevent over-bromination or side reactions, the amino group can be protected with acetyl or tert-butoxycarbonyl (Boc) groups during bromination steps.

Green Chemistry and Catalytic Innovations

Fe₃O₄ Nanoparticle-Catalyzed Reactions

Fe₃O₄@SiO₂–SO₃H nanoparticles enable solvent-free, high-yield quinoline synthesis (85–96% yields in 5–10 min). For 3,7-dibromo-6-methylquinolin-4-amine, such catalysts could streamline cyclization and bromination steps.

Solvent and Energy Optimization

  • Ultrasound Irradiation : Reduces reaction times from hours to minutes.

  • Water as Solvent : Minimizes waste in amination steps .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,7-Dibromo-6-methylquinolin-4-amine?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, brominated quinoline precursors (e.g., 4,7-dibromoquinoline) can react with methylamine under reflux in polar solvents like ethanol or methanol. Reaction optimization includes adjusting stoichiometry, temperature (e.g., 70–80°C), and solvent polarity to enhance regioselectivity at the 4-position . Intermediate purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), NH2 (δ ~5.5 ppm, broad), and methyl groups (δ ~2.5 ppm).
  • X-ray crystallography : Resolves spatial arrangement, particularly bromine and methyl substituents .
  • Elemental analysis : Validates molecular formula (e.g., C10H9Br2N2) .

Q. What preliminary biological screening methods are used for quinoline-4-amine derivatives?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial assays : Disk diffusion or microdilution against bacterial/fungal strains.
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Enzyme inhibition : Fluorometric assays for kinases or proteases, leveraging the compound’s potential as a heterocyclic scaffold .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

  • Methodological Answer : Systematic optimization involves:

  • Catalyst screening : Transition metals (e.g., CuI) or phase-transfer catalysts to accelerate SNAr reactions.
  • Solvent effects : Testing aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Database-guided strategies : Tools like REAXYS or PISTACHIO predict feasible pathways and side reactions, improving regioselectivity .
  • Statistical design : DOE (Design of Experiments) to model interactions between temperature, solvent, and catalyst .

Q. How can structural modifications enhance the bioactivity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide derivatization:

  • Bromine substitution : Replacing Br with electron-withdrawing groups (e.g., CF3) may improve target binding.
  • Methyl group functionalization : Introducing polar substituents (e.g., -OH, -NH2) enhances solubility and pharmacokinetics .
  • Molecular docking : Computational modeling identifies binding pockets in target enzymes (e.g., Plasmodium falciparum kinases), informing rational design .

Q. How to resolve contradictions in reported biological activity data for quinoline-4-amines?

  • Methodological Answer : Contradictions arise from assay variability or compound purity. Mitigation strategies include:

  • Standardized protocols : Adhere to CLSI guidelines for antimicrobial testing.
  • Batch-to-batch analysis : HPLC purity checks (>95%) and LC-MS to detect impurities .
  • Meta-analysis : Cross-referencing data across studies (e.g., antimalarial IC50 values in Pf3D7 vs. K1 strains) to identify strain-specific effects .

Q. What advanced techniques characterize electronic effects of bromine substituents in this compound?

  • Methodological Answer :

  • DFT calculations : Predict electron density maps and HOMO-LUMO gaps to assess reactivity.
  • XPS (X-ray photoelectron spectroscopy) : Measures Br 3d binding energy to quantify electronic withdrawal .
  • UV-Vis spectroscopy : Correlates substituent effects with absorption maxima shifts (e.g., bromine’s bathochromic effect) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.